molecular formula C13H12FNOS2 B10876227 C13H12Fnos2

C13H12Fnos2

Cat. No.: B10876227
M. Wt: 281.4 g/mol
InChI Key: GAXWXSMAKMUFCK-XFFZJAGNSA-N
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Description

This compound is characterized by its unique structure, which includes a fluorine atom, a methylthio group, and a thienylmethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(methylthio)-N-(2-thienylmethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzoic acid, methylthiol, and 2-thienylmethylamine.

    Formation of Benzamide Core: The 3-fluorobenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2).

    Amidation Reaction: The acid chloride is then reacted with 2-thienylmethylamine to form the benzamide core.

    Introduction of Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction, where a suitable methylthiol reagent is used under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of 3-Fluoro-2-(methylthio)-N-(2-thienylmethyl)benzamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(methylthio)-N-(2-thienylmethyl)benzamide: can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the benzamide to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution of the fluorine atom can lead to various substituted benzamides.

Scientific Research Applications

3-Fluoro-2-(methylthio)-N-(2-thienylmethyl)benzamide: has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Fluoro-2-(methylthio)-N-(2-thienylmethyl)benzamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the application and the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2-(methylthio)benzamide
  • N-(2-Thienylmethyl)benzamide
  • 3-Fluoro-N-(2-thienylmethyl)benzamide

Uniqueness

3-Fluoro-2-(methylthio)-N-(2-thienylmethyl)benzamide: is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorine atom, methylthio group, and thienylmethyl group distinguishes it from other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C13H12FNOS2

Molecular Weight

281.4 g/mol

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H12FNOS2/c1-8(2)15-12(16)11(18-13(15)17)7-9-3-5-10(14)6-4-9/h3-8H,1-2H3/b11-7-

InChI Key

GAXWXSMAKMUFCK-XFFZJAGNSA-N

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=CC=C(C=C2)F)/SC1=S

Canonical SMILES

CC(C)N1C(=O)C(=CC2=CC=C(C=C2)F)SC1=S

Origin of Product

United States

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